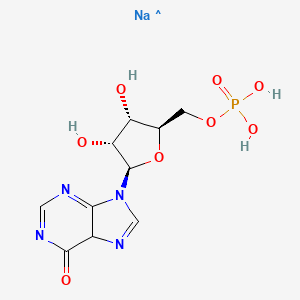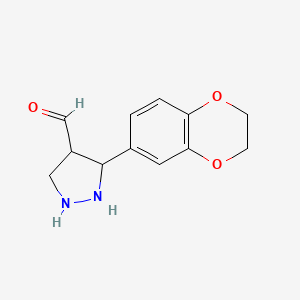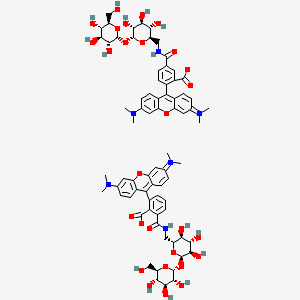
6 TMR Tre
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6 TMR Tre is a fluorescent trehalose conjugate used for imaging bacterial cell envelopes. It selectively labels mycobacterial trehalose monomycolate, allowing real-time visualization of peptidoglycan and monomycolate dynamics at the single-cell level. This compound is suitable for use with confocal and super-resolution microscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6 TMR Tre involves the conjugation of a fluorescent dye to trehalose. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves the use of organic solvents and reagents to achieve the desired conjugation .
Industrial Production Methods: Industrial production of this compound likely follows similar synthetic routes but on a larger scale. This involves the use of automated synthesis equipment and stringent quality control measures to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 6 TMR Tre primarily undergoes substitution reactions during its synthesis. The fluorescent dye is attached to the trehalose molecule through a series of chemical reactions that involve the substitution of functional groups .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include organic solvents like dimethyl sulfoxide (DMSO) and various coupling agents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products: The major product of these reactions is the fluorescent trehalose conjugate, this compound. This compound is characterized by its ability to selectively label mycobacterial trehalose monomycolate, making it useful for imaging applications .
Scientific Research Applications
6 TMR Tre has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used for imaging bacterial cell envelopes, allowing researchers to study the dynamics of peptidoglycan and monomycolate at the single-cell level. This compound is also used in the development of new antibiotics and in the study of bacterial cell wall synthesis .
Mechanism of Action
6 TMR Tre exerts its effects by selectively labeling mycobacterial trehalose monomycolate. This allows for the real-time visualization of peptidoglycan and monomycolate dynamics. The molecular targets of this compound are the trehalose monomycolate molecules in the bacterial cell envelope. The pathways involved include the incorporation of the fluorescent trehalose conjugate into the cell envelope, allowing for visualization under microscopy .
Comparison with Similar Compounds
Similar Compounds:
- 6-TAMRA-Trehalose
- Fluorescent trehalose analogs
Uniqueness: 6 TMR Tre is unique in its ability to selectively label mycobacterial trehalose monomycolate, allowing for real-time visualization of bacterial cell envelope dynamics. This makes it particularly useful for studying the cell wall synthesis and dynamics of mycobacteria .
Properties
Molecular Formula |
C74H86N6O28 |
|---|---|
Molecular Weight |
1507.5 g/mol |
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methylcarbamoyl]benzoate;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methylcarbamoyl]benzoate |
InChI |
InChI=1S/2C37H43N3O14/c1-39(2)17-6-9-20-23(12-17)51-24-13-18(40(3)4)7-10-21(24)27(20)19-8-5-16(11-22(19)35(49)50)34(48)38-14-25-28(42)30(44)32(46)36(52-25)54-37-33(47)31(45)29(43)26(15-41)53-37;1-39(2)16-8-10-18-22(12-16)51-23-13-17(40(3)4)9-11-19(23)26(18)20-6-5-7-21(27(20)35(49)50)34(48)38-14-24-28(42)30(44)32(46)36(52-24)54-37-33(47)31(45)29(43)25(15-41)53-37/h5-13,25-26,28-33,36-37,41-47H,14-15H2,1-4H3,(H-,38,48,49,50);5-13,24-25,28-33,36-37,41-47H,14-15H2,1-4H3,(H-,38,48,49,50)/t25-,26-,28-,29-,30+,31+,32-,33-,36-,37-;24-,25-,28-,29-,30+,31+,32-,33-,36-,37-/m11/s1 |
InChI Key |
SKXYIOOIDRRKIE-IEEFRXRDSA-N |
Isomeric SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C(=CC=C4)C(=O)NC[C@@H]5[C@H]([C@@H]([C@H]([C@H](O5)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NC[C@@H]5[C@H]([C@@H]([C@H]([C@H](O5)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C(=O)[O-] |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C(=CC=C4)C(=O)NCC5C(C(C(C(O5)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCC5C(C(C(C(O5)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


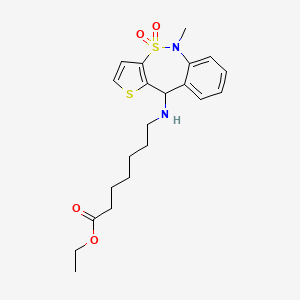
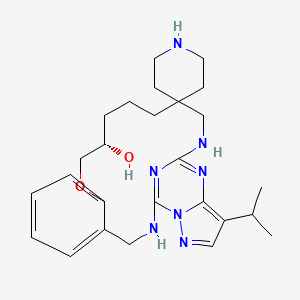
![5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one](/img/structure/B12362443.png)
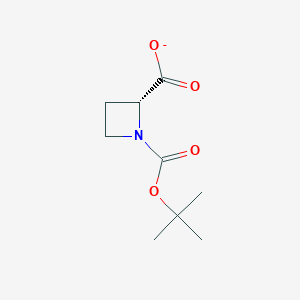

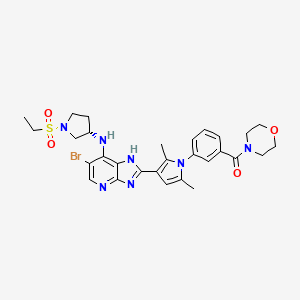
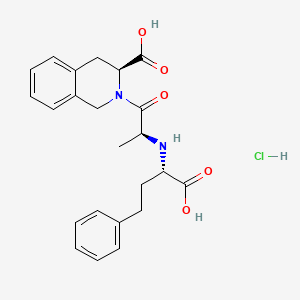
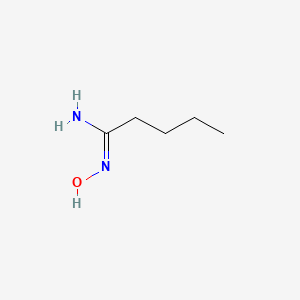
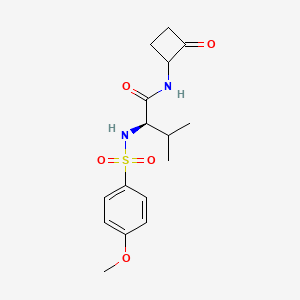
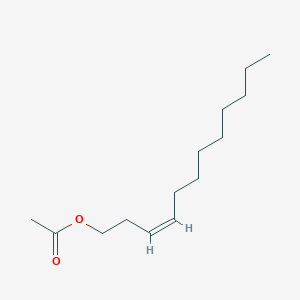
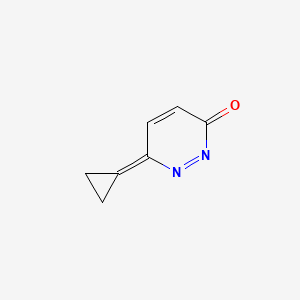
![methyl 1-[[(2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicen-2-yl]carbamoylamino]cyclobutane-1-carboxylate](/img/structure/B12362482.png)
